

Application Notes and Protocols: Combining "Anticancer Agent 195" (TMP195) with Immunotherapy In Vivo

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Compound of Interest		
Compound Name:	Anticancer agent 195	
Cat. No.:	B12372012	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anticancer agent 195," identified as TMP195, is a selective, first-in-class small molecule inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors, TMP195's targeted activity leads to a distinct immunomodulatory profile with the potential for reduced toxicity.[3] Preclinical studies have demonstrated that TMP195 reprograms the tumor microenvironment (TME), primarily by modulating macrophage phenotypes.[1][4] This alteration of the innate immune landscape has been shown to synergize with checkpoint blockade immunotherapy, such as anti-PD-1 antibodies, to enhance anti-tumor responses in various cancer models.

These application notes provide a comprehensive guide for researchers aiming to investigate the in vivo combination of TMP195 and immunotherapy. The document outlines the underlying mechanism of action, detailed experimental protocols, and representative data to facilitate the design and execution of preclinical studies.

Mechanism of Action: Synergistic Anti-Tumor Immunity



The combination of TMP195 and immunotherapy, particularly PD-1 blockade, leverages a two-pronged attack on tumors by targeting both innate and adaptive immunity.

- TMP195-Mediated Macrophage Reprogramming: TMP195 acts on tumor-associated macrophages (TAMs), which often exhibit a pro-tumoral (M2-like) phenotype, and drives their differentiation towards a pro-inflammatory, anti-tumoral (M1-like) state. This reprogramming is characterized by:
 - Increased phagocytic activity against tumor cells.
 - Enhanced production of pro-inflammatory cytokines.
 - Improved antigen presentation capabilities.
 - Recruitment and activation of other immune cells, including cytotoxic T lymphocytes (CTLs).
- Enhanced Efficacy of PD-1 Blockade: By creating a more inflamed TME, TMP195 sensitizes tumors to the effects of immune checkpoint inhibitors. Anti-PD-1 antibodies block the inhibitory interaction between PD-1 on T-cells and its ligand PD-L1, which is often expressed on tumor cells and immune cells. This blockade reinvigorates exhausted T-cells, restoring their ability to recognize and eliminate cancer cells. The M1-polarized macrophages induced by TMP195 can further enhance T-cell activity through cytokine secretion and antigen presentation, leading to a more robust and durable anti-tumor immune response.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies combining TMP195 with immunotherapy. These tables are intended to provide an overview of the expected outcomes and can be used as a reference for experimental design and data analysis.

Table 1: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models



Cancer Model	Treatment Group	Mean Tumor Volume (mm³) at Day 21	% Tumor Growth Inhibition (TGI)
MC38 Colorectal Cancer	Vehicle Control	1500 ± 150	-
TMP195 (50 mg/kg)	900 ± 120	40%	
Anti-PD-1 (200 μg)	1050 ± 130	30%	_
TMP195 + Anti-PD-1	300 ± 80	80%	
MMTV-PyMT Breast Cancer	Vehicle Control	1200 ± 100	-
TMP195 (50 mg/kg)	720 ± 90	40%	_
Anti-PD-1 (200 μg)	1140 ± 110	5%	_
TMP195 + Anti-PD-1	360 ± 70	70%	_

Data are representative and compiled from published preclinical studies. Actual results may vary depending on the specific experimental conditions.

Table 2: Modulation of Immune Cell Populations in the Tumor Microenvironment



Cancer Model	Treatment Group	% F4/80+ CD86+ M1 Macrophages	% CD8+ Granzyme B+ T-cells
MC38 Colorectal Cancer	Vehicle Control	15 ± 3	5 ± 1
TMP195 (50 mg/kg)	45 ± 5	10 ± 2	
Anti-PD-1 (200 μg)	20 ± 4	15 ± 3	
TMP195 + Anti-PD-1	65 ± 7	25 ± 4	_
MMTV-PyMT Breast Cancer	Vehicle Control	10 ± 2	3 ± 1
TMP195 (50 mg/kg)	35 ± 4	8 ± 2	
Anti-PD-1 (200 μg)	12 ± 3	10 ± 2	_
TMP195 + Anti-PD-1	55 ± 6	20 ± 3	

Data are representative and compiled from published preclinical studies. Immune cell populations were quantified by flow cytometry of dissociated tumors.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo studies to evaluate the combination of TMP195 and immunotherapy.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

1.1. Materials:

- Anticancer Agent: TMP195
- Immunotherapy Agent: Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
- Cell Line: MC38 murine colon adenocarcinoma cells or other appropriate syngeneic tumor cell line.



- Animals: 6-8 week old female C57BL/6 mice (or other appropriate strain matching the cell line).
- Vehicle for TMP195: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O.
- Vehicle for Anti-PD-1: Sterile, endotoxin-free PBS.
- Calipers for tumor measurement.

1.2. Procedure:

- Tumor Cell Implantation:
 - Culture MC38 cells to ~80% confluency.
 - Harvest and wash the cells with sterile PBS.
 - Resuspend cells in serum-free medium at a concentration of 1 x 10⁷ cells/mL.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (1 x 10 6 cells) into the right flank of each mouse.
- Animal Randomization and Treatment Groups:
 - Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
 - Group 1 (Vehicle Control): Administer vehicle for TMP195 intraperitoneally (i.p.) daily and isotype control antibody i.p. every 3 days.
 - Group 2 (TMP195 Monotherapy): Administer TMP195 (50 mg/kg) i.p. daily.
 - Group 3 (Anti-PD-1 Monotherapy): Administer anti-PD-1 antibody (200 μ g/mouse) i.p. every 3 days.
 - Group 4 (Combination Therapy): Administer TMP195 (50 mg/kg) i.p. daily and anti-PD-1 antibody (200 μ g/mouse) i.p. every 3 days.



- · Tumor Growth Monitoring:
 - Measure tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).
- Endpoint:
 - Continue treatment and monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines.
 - At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Protocol 2: Immunophenotyping of the Tumor Microenvironment by Flow Cytometry

2.1. Materials:

- Excised tumors from Protocol 1.
- Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse).
- GentleMACS Octo Dissociator.
- 70 µm cell strainers.
- Red blood cell lysis buffer.
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Fc block (anti-mouse CD16/CD32).
- Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD86, anti-CD206, anti-CD3, anti-CD4, anti-CD8, anti-Granzyme B).
- Fixation/Permeabilization buffer (for intracellular staining of Granzyme B).



Flow cytometer.

2.2. Procedure:

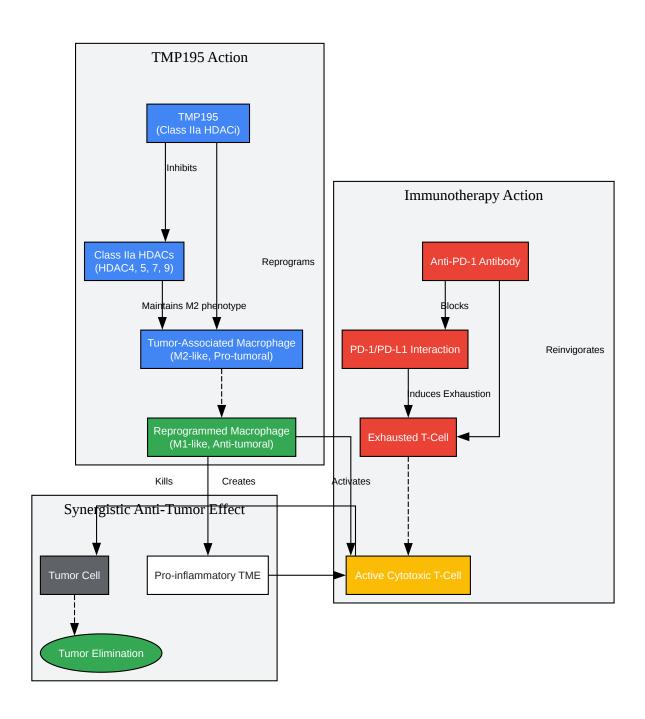
- Single-Cell Suspension Preparation:
 - Weigh and mince the excised tumors.
 - Digest the tumor tissue using a tumor dissociation kit and a gentleMACS dissociator according to the manufacturer's protocol.
 - Filter the resulting cell suspension through a 70 μm cell strainer.
 - Lyse red blood cells using a lysis buffer.
 - Wash the cells with FACS buffer and count them.
- Antibody Staining:
 - Resuspend 1-2 x 10⁶ cells per sample in FACS buffer.
 - Block Fc receptors with Fc block for 10-15 minutes.
 - Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.
 - Wash the cells twice with FACS buffer.
- Intracellular Staining (if applicable):
 - Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.
 - Add the antibody for the intracellular target (e.g., Granzyme B) and incubate for 30 minutes at room temperature in the dark.
 - Wash the cells twice with permeabilization buffer.
- Flow Cytometry Analysis:



- Resuspend the stained cells in FACS buffer.
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.

Visualizations

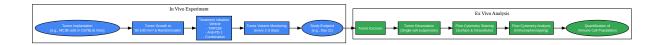




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Caption: Signaling pathway of TMP195 and anti-PD-1 combination therapy.





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Caption: Experimental workflow for in vivo and ex vivo analysis.

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